molecular formula C9H15NO B2952620 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one CAS No. 1849217-03-3

1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2952620
CAS No.: 1849217-03-3
M. Wt: 153.225
InChI Key: YCNYEVUYYDJXKM-UHFFFAOYSA-N
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Description

1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 2,2-dimethylpropanal with pyrrole under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

    2,5-Dimethylpyrrole: A structurally related compound with similar reactivity and applications.

    Pyrrolidine: Another pyrrole derivative with different functional groups and properties.

    N-Methylpyrrole: A methylated pyrrole with distinct chemical behavior.

Uniqueness: 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYEVUYYDJXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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